δ-Lactam (2-Oxopiperidin-3-yl) vs γ-Lactam (2-Oxopyrrolidin-3-yl) P1 Site: SARS-CoV-2 3CLpro Inhibitory Potency and Contact Area
In a direct head-to-head comparison within the same study, peptidomimetic inhibitor 10d incorporating the (S)-δ-lactam (2-oxopiperidin-3-yl) ring at the P1 site demonstrated an IC₅₀ of 0.277 ± 0.008 μM against SARS-CoV-2 3CLpro, compared to 0.373 ± 0.011 μM for inhibitor 10c bearing the (S)-γ-lactam (2-oxopyrrolidin-3-yl) ring – a 1.35-fold potency advantage for the δ-lactam scaffold [1]. Co-crystal structures (PDB 7DGF for 10d; PDB 7DGI for 10c) revealed that the δ-lactam ring contributes approximately 135 Ų of protein contact area versus approximately 125 Ų for the γ-lactam ring, an increase of ~10 Ų, despite forming no additional polar interactions [1]. This quantitative contact area difference is the structurally validated basis for the improved inhibitory activity of the δ-lactam-containing series [1].
| Evidence Dimension | SARS-CoV-2 3CLpro inhibitory activity (IC₅₀) and protein-ligand contact area |
|---|---|
| Target Compound Data | Inhibitor 10d (δ-lactam/P1): IC₅₀ = 0.277 ± 0.008 μM; contact area ≈ 135 Ų (PDB 7DGF) |
| Comparator Or Baseline | Inhibitor 10c (γ-lactam/P1): IC₅₀ = 0.373 ± 0.011 μM; contact area ≈ 125 Ų (PDB 7DGI) |
| Quantified Difference | IC₅₀: 1.35-fold improvement (0.277 vs 0.373 μM); Contact area: +10 Ų (135 vs 125 Ų) |
| Conditions | SARS-CoV-2 3CLpro enzyme inhibition assay; X-ray co-crystallography at 1.90–1.97 Å resolution; inhibitors differ only at P1 ring size |
Why This Matters
For procurement decisions in antiviral drug discovery programs targeting coronavirus 3CL protease, the δ-lactam building block enables synthesis of inhibitors with structurally proven superior target engagement compared to γ-lactam analogs, directly impacting lead optimization outcomes.
- [1] Wang H, Pei R, Li X, Deng W, Xing S, Zhang Y, Zhang C, He S, Sun H, Xiao S, Xiong J, Zhang Y, Chen X, Wang Y, Guo Y, Zhang B, Shang L. The structure-based design of peptidomimetic inhibitors against SARS-CoV-2 3C like protease as Potent anti-viral drug candidate. Eur J Med Chem. 2022 Aug 5;238:114458. See Section: comparison of 10d vs 10c, contact area data in text; PDB 7DGF, 7DGI. View Source
